molecular formula C20H20O2 B14495641 1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- CAS No. 65612-73-9

1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl-

Cat. No.: B14495641
CAS No.: 65612-73-9
M. Wt: 292.4 g/mol
InChI Key: HFXAOACBGQZKON-UHFFFAOYSA-N
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Description

1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- is a complex organic compound with a unique structure that includes both phenyl and butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-diphenyl-1,3-propanedione with 3-methyl-2-butenyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1,3-diphenyl-: Lacks the butenyl group, making it less reactive in certain chemical reactions.

    1,3-Propanedione, 2-(3-methyl-2-butenyl)-: Lacks the phenyl groups, affecting its aromatic properties and reactivity.

Uniqueness

1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- is unique due to the presence of both phenyl and butenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

65612-73-9

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C20H20O2/c1-15(2)13-14-18(19(21)16-9-5-3-6-10-16)20(22)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3

InChI Key

HFXAOACBGQZKON-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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